
Norquetiapine hydrochloride
Overview
Description
Norquetiapine hydrochloride (C₁₇H₁₇N₃S·HCl) is the primary active metabolite of the atypical antipsychotic quetiapine (Seroquel®). It is synthesized via CYP3A4-mediated N-desalkylation of quetiapine and retains significant pharmacological activity, contributing to both therapeutic and adverse effects of the parent drug . Clinically, norquetiapine is implicated in the treatment of major depressive disorder (MDD), bipolar depression, and generalized anxiety due to its unique receptor profile, which includes norepinephrine reuptake inhibition (NET Ki = 3.5 nM) and partial agonism at 5-HT₁A receptors (Ki = 45 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norquetiapine hydrochloride is synthesized through the metabolic transformation of quetiapine in the liver, primarily via the cytochrome P450 enzyme CYP3A4 . The synthetic route involves the N-desalkylation of quetiapine to produce norquetiapine, which is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of quetiapine followed by its metabolic conversion using bioreactors containing liver microsomes or recombinant enzymes . The final product is purified and crystallized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Ultrasound-Assisted Nucleophilic Substitution
Norquetiapine hydrochloride serves as a precursor in quetiapine synthesis through a reaction with 2-(2-chloroethoxy)ethanol under ultrasonic conditions :
Parameter | Details |
---|---|
Reactants | This compound, 2-(2-chloroethoxy)ethanol |
Catalysts/Additives | Tetrabutylammonium bromide (TBAB), K<sub>2</sub>CO<sub>3</sub> |
Solvent | DMF or acetonitrile |
Conditions | 50°C, 80 W ultrasonic bath, 40 kHz frequency, 3 h reaction time |
Monitoring | TLC (R<sub>f</sub> = 0.75) and HPLC (retention time = 4.76 min) |
Yield | ~98% (post-extraction and purification) |
This method enhances reaction efficiency compared to traditional thermal approaches, reducing energy consumption and reaction time .
Salt Formation
Norquetiapine free base is converted to its hydrochloride salt via acid-base neutralization, typically using hydrochloric acid :
Key properties of the dihydrochloride salt include:
Formation from Quetiapine
Norquetiapine is produced via hepatic metabolism of quetiapine by CYP3A4 , followed by further transformations :
CYP3A4 inducers (e.g., carbamazepine) increase norquetiapine production, while inhibitors (e.g., ketoconazole) reduce it .
Enzymatic Inhibition
Norquetiapine selectively inhibits HCN1 ion channels through voltage-dependent modulation, as demonstrated in electrophysiological studies :
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Mechanism : Shifts HCN1 activation thresholds to hyperpolarized potentials.
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Concentration Dependence : IC<sub>50</sub> = 30 µM for HCN1 vs. >100 µM for HCN2/HCN4 .
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State-Specific Effects : Stronger inhibition in open-channel states compared to closed states .
Analytical Detection Reactions
Norquetiapine is quantified in biological matrices using techniques like liquid-liquid extraction (LLE) and field-enhanced sample injection (FESS) :
Parameter | Details |
---|---|
Extraction Solvent | tert-Butyl methyl ether (log P = 0.94) |
Optimal pH | 10.0 (maximizes extraction efficiency) |
Detection Method | Capillary electrophoresis with UV detection (208 nm and 292 nm) |
Sensitivity | ng/mL range for plasma samples |
Comparative Pharmacokinetics
Norquetiapine exhibits distinct physicochemical properties influencing its reactivity and bioavailability :
Property | Quetiapine | Norquetiapine |
---|---|---|
pK<sub>a</sub> | 6.87 | 8.6 |
Log P (lipophilicity) | 2.94 | 3.29 |
Aqueous Solubility | 38.32 µg/mL | >3.68 mg/mL |
Key Research Findings
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Norquetiapine’s muscarinic receptor antagonism (K<sub>i</sub> = 39 nM for M<sub>1</sub>) contributes to delirium risks in susceptible patients .
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Its norepinephrine reuptake inhibition (K<sub>i</sub> = 58 nM) underpins antidepressant effects .
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Ultrasonic synthesis reduces reaction time by 83% compared to conventional methods .
Scientific Research Applications
Pharmacological Profile
Norquetiapine exhibits a unique pharmacological profile that distinguishes it from its parent compound, quetiapine. It primarily interacts with various neurotransmitter systems, including:
- Serotonin Receptors : Norquetiapine acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2C and 5-HT7 receptors, influencing mood and anxiety regulation .
- Dopamine Receptors : It shows activity at D1 and D2 receptors, contributing to its antipsychotic effects.
- Norepinephrine Transporter (NET) : Norquetiapine effectively inhibits NET, which is linked to its antidepressant properties .
Treatment of Mood Disorders
Norquetiapine has been studied for its efficacy in treating various mood disorders, including:
- Major Depressive Disorder (MDD) : It has demonstrated significant antidepressant effects comparable to established antidepressants in preclinical models .
- Bipolar Disorder : As part of quetiapine therapy, norquetiapine contributes to the management of depressive episodes in bipolar disorder .
Anxiolytic Properties
Research indicates that norquetiapine may possess anxiolytic effects. In animal models, it has shown efficacy similar to traditional anxiolytics, suggesting potential use in anxiety disorders .
Neuroprotection and Neurogenesis
Recent studies have highlighted norquetiapine's role in promoting neurogenesis. It has been shown to enhance the differentiation of neural stem/progenitor cells into neurons, indicating potential applications in neurodegenerative diseases .
Delirium Induced by Quetiapine
A notable case report documented a 95-year-old patient who developed delirium after initiating treatment with quetiapine. The metabolic conversion to norquetiapine was implicated in exacerbating anticholinergic effects due to drug interactions with carbamazepine . This case underscores the importance of monitoring older patients for adverse effects related to norquetiapine.
Comparative Efficacy in Bipolar Depression
In clinical settings, norquetiapine's effectiveness as an adjunct treatment for bipolar depression has been supported by various studies. It is considered beneficial for patients who do not respond adequately to standard mood stabilizers .
Research Findings Summary Table
Application | Mechanism | Evidence Level |
---|---|---|
Major Depressive Disorder | NET inhibition, serotonin receptor modulation | Strong (clinical trials) |
Bipolar Disorder | Antidepressant effects through serotonin pathways | Strong (clinical trials) |
Anxiety Disorders | Anxiolytic effects via 5-HT1A receptor activity | Moderate (preclinical studies) |
Neuroprotection | Promotion of neurogenesis | Emerging (animal studies) |
Mechanism of Action
Norquetiapine hydrochloride exerts its effects through multiple mechanisms:
Molecular Targets: It acts on serotonin (5-HT1A and 5-HT2) receptors, dopamine (D1 and D2) receptors, histamine (H1) receptors, and adrenergic (α1 and α2) receptors.
Pathways Involved: The compound inhibits the reuptake of norepinephrine, acts as a partial agonist at 5-HT1A receptors, and antagonizes presynaptic α2, 5-HT2C, and 5-HT7 receptors.
Comparison with Similar Compounds
Pharmacodynamic Comparison
Receptor Affinities (Ki, nM):
Receptor | Norquetiapine | Quetiapine | 9-OH-Risperidone | Aripiprazole (m-CPP) | Buspirone |
---|---|---|---|---|---|
NET (norepinephrine transporter) | 3.5 | 11 | — | — | — |
5-HT₁A | 45 | 430 | — | — | 40–60 |
5-HT₂A | 14 | 25 | 3.9 | — | — |
5-HT₇ | 76 | 307 | — | — | — |
H₁ histamine | 3.5 | 11 | — | — | — |
D₂ dopamine | 48 | 160 | 3.3 | 0.34 | — |
- Quetiapine vs. Norquetiapine: Norquetiapine exhibits 10-fold higher affinity for 5-HT₁A receptors and greater potency at NET compared to quetiapine, explaining its distinct antidepressant profile . However, both share high affinity for H₁ and α₁-adrenergic receptors, contributing to sedation and orthostatic hypotension .
- 9-OH-Risperidone: Unlike norquetiapine, this metabolite of risperidone lacks NET inhibition but shows potent D₂ antagonism (Ki = 3.3 nM), making it more effective for psychosis but less suited for mood disorders .
- Aripiprazole (m-CPP metabolite): m-CPP acts as a 5-HT₂C agonist, contrasting with norquetiapine’s 5-HT₂C antagonism, which may mitigate weight gain risks .
Pharmacokinetic and Metabolic Differences
- Metabolic Stability: Norquetiapine plasma levels are more stable than quetiapine in elderly patients and those on polypharmacy, reducing interindividual variability .
- Drug Interactions: CYP3A4 inducers (e.g., carbamazepine) increase norquetiapine formation, while inhibitors (e.g., ketoconazole) suppress its synthesis .
Neuroprotective and Synaptic Effects
Norquetiapine upregulates hippocampal brain-derived neurotrophic factor (BDNF) via 5-HT₁A activation, a mechanism absent in quetiapine and other antipsychotics .
Biological Activity
Norquetiapine hydrochloride, the active metabolite of quetiapine, exhibits significant biological activity that contributes to its pharmacological profile, particularly in the treatment of mood disorders. This article explores the mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies highlighting its clinical efficacy.
Norquetiapine acts primarily as an antagonist at various neurotransmitter receptors, which are crucial for its antidepressant and anxiolytic effects. Its pharmacological activity is characterized by:
- Inhibition of HCN Channels : Norquetiapine selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN1 and HCN4, with an IC50 of 13.9 μM for HCN1. This inhibition shifts the voltage-dependence of activation to more hyperpolarized potentials, affecting neuronal excitability and neurotransmitter release .
- Serotonin and Norepinephrine Reuptake Inhibition : Norquetiapine demonstrates potent inhibition of the norepinephrine transporter (NET) and has significant affinity for serotonin transporters (SERT). This dual action enhances serotonin and norepinephrine levels in the synaptic cleft, contributing to its antidepressant effects .
- Receptor Affinities : It exhibits a higher affinity for 5-HT1A receptors compared to quetiapine, which may explain its enhanced efficacy in mood regulation. Norquetiapine's receptor profile allows it to modulate dopaminergic, noradrenergic, and serotonergic systems effectively .
Pharmacokinetics
Norquetiapine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The pharmacokinetic properties include:
Property | Quetiapine | Norquetiapine |
---|---|---|
Half-life | 6-7 hours | 9-12 hours |
Peak plasma concentration | 1.5 hours post-dose | Varies |
Excretion | 73% renal, 20% fecal | Primarily renal |
Metabolism | Extensive | Stable levels |
Norquetiapine's stability in plasma concentrations makes it a reliable active metabolite compared to quetiapine .
Case Studies
- Antidepressant Activity : In preclinical models such as the mouse forced swimming test and rat learned helplessness test, norquetiapine exhibited significant antidepressant-like effects comparable to established antidepressants. This suggests its potential utility in treating major depressive disorder and bipolar depression .
- Neurogenesis Promotion : Studies have demonstrated that norquetiapine promotes neurogenesis in adult hippocampal neural progenitor cells (ahNPCs), enhancing the formation of neurons without affecting cell survival rates. This effect is observed at concentrations as low as 0.1 nM, indicating its potency in promoting neuronal differentiation .
- Receptor Occupancy Studies : In vivo studies show that norquetiapine achieves significant receptor occupancy at NET and SERT at behaviorally relevant doses, supporting its role as an effective antidepressant agent .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying norquetiapine hydrochloride in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in plasma or tissue samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also suitable for pure solutions . Validate methods using certified reference materials (CRMs) with defined purity (e.g., 1.0 mg/mL in methanol) to ensure accuracy . Include internal standards like deuterated analogs (e.g., [¹³C₄]-norquetiapine) to correct for matrix effects .
Q. How does norquetiapine’s pharmacological profile differ from its parent compound, quetiapine?
- Methodological Answer : Norquetiapine retains affinity for α₂-adrenergic, 5-HT₁A, and 5-HT₂C receptors but exhibits selective norepinephrine transporter (NET) inhibition, unlike quetiapine. Design receptor-binding assays using radiolabeled ligands (e.g., [³H]-nisoxetine for NET) to quantify occupancy . Comparative studies should standardize dose-equivalent ratios (e.g., norquetiapine plasma levels ~36.8 µg/L correlate with 50% NET occupancy) .
Q. What experimental models are suitable for studying norquetiapine’s antidepressant effects?
- Methodological Answer : Use rodent behavioral assays such as the forced swim test (FST) or learned helplessness models. Administer norquetiapine at doses equivalent to human plasma concentrations (e.g., 10–30 mg/kg in mice) and measure immobility time reductions. Include positive controls (e.g., SSRIs) and validate outcomes with neurochemical analyses (e.g., microdialysis for norepinephrine levels) .
Advanced Research Questions
Q. How to design pharmacokinetic studies to assess norquetiapine’s long-acting formulations?
- Methodological Answer : For sustained-release formulations (e.g., PLGA microspheres), conduct in vitro release studies using phosphate-buffered saline (PBS, pH 7.4) and validate with in vivo models. Measure drug-loading efficiency (≥80%) and encapsulation efficiency via HPLC. Use non-compartmental analysis (NCA) to calculate AUC and half-life, ensuring correlation between in vitro release and in vivo absorption .
Q. What strategies address variability in norquetiapine’s receptor occupancy across brain regions?
- Methodological Answer : Perform region-specific positron emission tomography (PET) imaging with radiotracers like (S,S)-[¹⁸F]FMeNER-D₂ to quantify NET occupancy. Control for individual differences in blood-brain barrier permeability using plasma-to-brain ratio calculations. Replicate findings across cohorts to distinguish target engagement from off-target effects .
Q. How to resolve contradictions in dose-response relationships for norquetiapine’s clinical efficacy?
- Methodological Answer : Apply population pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for interpatient variability. For example, in bipolar depression, a dose of 256 mg quetiapine XR achieves 50% hypothalamic NET occupancy, but individual responses may vary due to genetic polymorphisms (e.g., SLC6A2 variants). Use mixed-effects models to analyze covariance .
Q. What in vitro assays best characterize norquetiapine’s dual mechanism (NET inhibition vs. 5-HT receptor modulation)?
- Methodological Answer : Conduct parallel assays:
- NET inhibition : Use transfected HEK-293 cells expressing human NET and measure [³H]-norepinephrine uptake inhibition (IC₅₀ values).
- 5-HT receptor activity : Perform calcium flux assays in cells expressing 5-HT₁A or 5-HT₂C receptors.
Normalize data to reference compounds (e.g., desipramine for NET, buspirone for 5-HT₁A) .
Q. How to optimize norquetiapine synthesis for research-grade purity?
- Methodological Answer : Start with norquetiapine dihydrochloride (purity ≥98%) and convert to freebase via alkaline extraction. Characterize intermediates using NMR (¹H/¹³C) and LC-MS. For isotopic labeling (e.g., [¹³C₄]-norquetiapine), employ palladium-catalyzed cross-coupling reactions and validate isotopic purity with high-resolution MS .
Q. What statistical approaches validate norquetiapine’s efficacy in preclinical-to-clinical translation?
- Methodological Answer : Use Bayesian meta-analysis to integrate preclinical (rodent FST) and clinical (MADRS score reductions) data. Adjust for publication bias via funnel plots and heterogeneity via I² statistics. Pre-register hypotheses to mitigate Type I errors .
Q. How to design a clinical trial evaluating norquetiapine’s role in treatment-resistant depression?
- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with adaptive dosing. Stratify patients by baseline NET availability (via PET) and monitor plasma norquetiapine levels. Use sequential parallel comparison design (SPCD) to enhance statistical power in small cohorts .
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;/h1-8,18H,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPARFLICDXWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111974-74-4 | |
Details | Compound: Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111974-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753475-15-9, 111974-74-4 | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753475-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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